molecular formula C20H17ClN4O5S B12709375 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- CAS No. 125766-40-7

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)-

Cat. No.: B12709375
CAS No.: 125766-40-7
M. Wt: 460.9 g/mol
InChI Key: LGKOTYHCFXZLHW-UHFFFAOYSA-N
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Description

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiadiazolo-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3,5-dimethoxy-4-ethoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Aromatic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.

    Materials Science: Used in the development of novel materials with unique electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological processes at the molecular level.

Industry

    Polymer Science: Incorporated into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo-Triazine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to heterocyclic cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable candidate for various applications in research and industry.

Properties

CAS No.

125766-40-7

Molecular Formula

C20H17ClN4O5S

Molecular Weight

460.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(4-ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C20H17ClN4O5S/c1-4-30-16-14(28-2)9-11(10-15(16)29-3)17-23-25-19(31-17)22-18(26)24(20(25)27)13-7-5-12(21)6-8-13/h5-10H,4H2,1-3H3

InChI Key

LGKOTYHCFXZLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

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